1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol

Catalog No.
S14082798
CAS No.
M.F
C11H23NO
M. Wt
185.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol

Product Name

1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2-methylpentan-1-ol

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

InChI

InChI=1S/C11H23NO/c1-3-5-9(2)10(13)11(8-12)6-4-7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

GLIFLAMLRKWULP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C1(CCC1)CN)O

1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring and an aminomethyl group. Its molecular formula is C9H17NOC_9H_{17}NO, and it has a molecular weight of approximately 155.24 g/mol . The compound is represented by the IUPAC name 1-[1-(aminomethyl)cyclobutyl]pentan-1-ol, and its structural representation can be denoted using the SMILES notation: C1CC(C1)(CN)C2(CCC2)O .

This compound appears as a powder and is typically stored at a temperature of 4 °C to maintain its stability . It has garnered attention for its potential applications in various fields, including pharmaceuticals and organic synthesis.

The chemical reactivity of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol can be explored through several types of reactions:

  • Nucleophilic Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, making it a potential candidate for further functionalization.
  • Alcohol Reactions: The alcohol group can undergo dehydration to form alkenes or react with acids to form esters.
  • Reductive Amination: This compound can serve as a substrate for reductive amination processes, allowing the introduction of additional amine functionalities.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

While specific biological activity data for 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the aminomethyl group suggests potential interactions with biological targets such as receptors or enzymes. Such interactions could lead to various biological effects, including analgesic or anti-inflammatory activities, although further studies are required to elucidate these effects specifically for this compound.

The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Cyclobutylamine: Starting materials may include cyclobutane derivatives that are functionalized to introduce the aminomethyl group.
  • Alkylation: The cyclobutylamine can then be alkylated with 2-methylpentanol under basic conditions to yield the target compound.
  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

These methods underscore the complexity involved in synthesizing this compound and highlight its potential as a building block in organic synthesis.

The applications of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol extend primarily into:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a precursor or intermediate in the synthesis of biologically active compounds.
  • Chemical Research: As a versatile building block, it can be utilized in various synthetic pathways to explore new chemical entities.

The potential for application in drug discovery and development emphasizes the importance of further research into this compound.

Interaction studies involving 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol would typically focus on its binding affinity and activity against specific biological targets. Investigating these interactions can provide insights into:

  • Mechanisms of Action: Understanding how this compound interacts at a molecular level with proteins or enzymes could reveal pathways for therapeutic applications.
  • Structure-Activity Relationships: Analyzing how variations in structure affect biological activity can guide future modifications for enhanced efficacy.

Such studies are crucial for determining the practical applications of this compound in medicinal chemistry.

Several compounds share structural similarities with 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity
1-(Aminomethyl)cyclopentylmethanol2239-31-8Cyclopentyl ring, aminomethyl group0.91
(3-Aminomethyl)cyclobutylmethanol1452182-33-0Cyclobutyl ring, different positioning of amino group0.90
(Aminomethyl)-3-isopropylcyclobutylmethanol180205-20-3Isopropyl substitution on cyclobutyl0.91
(Aminomethyl)cyclohexylmethanol2041-57-8Cyclohexane instead of cyclobutane0.91

These compounds illustrate variations in ring structure and functional groups that influence their chemical properties and potential biological activities. The uniqueness of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol lies in its specific combination of cyclobutane and aminomethyl functionalities, which may confer distinct reactivity and biological interactions compared to its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.177964357 g/mol

Monoisotopic Mass

185.177964357 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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